N-(Phenylsulfonyl)glutamic acid
Description
Properties
IUPAC Name |
2-(benzenesulfonamido)pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c13-10(14)7-6-9(11(15)16)12-19(17,18)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLOGZZDKDUMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Tosylation in Aqueous Alkaline Media
The cornerstone of N-(phenylsulfonyl)glutamic acid synthesis involves reacting L-glutamic acid with p-toluenesulfonyl chloride in a sodium hydroxide solution. The procedure, as detailed by ChemicalBook, follows a three-step sequence:
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Amination and Sulfonylation : L-glutamic acid (14.7 g, 0.1 mol) is dissolved in 100 mL of 2N NaOH and heated to 70°C. Tosyl chloride (22.8 g, 0.12 mol) is added incrementally while maintaining pH ≥ 10 via dropwise NaOH addition. The exothermic reaction proceeds for 1.5 hours, forming the intermediate N-tosylglutamate.
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Acidification and Precipitation : The mixture is cooled to 0°C, and concentrated HCl is added until pH 3, protonating the carboxylate groups and precipitating the product.
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Purification : The crude product is extracted with ethyl acetate, decolorized with activated carbon, and crystallized under reduced conditions, yielding 27.7 g (92%) of L-(+)-N-p-tosylglutamic acid.
Critical Parameters :
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Temperature Control : Elevated temperatures (70°C) accelerate sulfonylation but risk racemization. Cooling during acidification minimizes thermal degradation.
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pH Management : Alkaline conditions (pH ≥ 10) deprotonate the α-amino group, enabling nucleophilic attack on tosyl chloride. Over-acidification (pH < 3) ensures complete precipitation.
Epimerization Mitigation Strategies
Racemization at the α-carbon poses a significant challenge during sulfonylation. Studies on analogous N-methylation reactions reveal that alkaline conditions and prolonged heating promote enolization, leading to epimerization. To preserve stereochemistry:
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Low-Temperature Modifications : Performing sulfonylation at 0–25°C reduces epimerization, albeit with extended reaction times (24–48 hours).
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Buffered Systems : Phosphate or borate buffers (pH 9–10) stabilize the amino group while minimizing hydroxide-induced side reactions.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Resin-Bound Sulfonylation
In SPPS frameworks, this compound is synthesized as a protected building block for peptide chains. The 2-chloro-trityl resin serves as a solid support, with the following steps:
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Resin Loading : Fmoc-glutamic acid is attached to the resin via its γ-carboxyl group, leaving the α-amino group free.
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Sulfonylation : The α-amino group reacts with phenylsulfonyl chloride in dimethylformamide (DMF) containing N,N-diisopropylethylamine (DIPEA) as a base.
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Cleavage : Trifluoroacetic acid (TFA) liberates the sulfonylated glutamic acid from the resin, yielding the final product.
Advantages :
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Orthogonal Protection : The γ-carboxyl group remains shielded during sulfonylation, enabling selective functionalization.
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Scalability : SPPS accommodates multi-gram syntheses with automated platforms.
Side-Chain Protection and Deprotection
Benzyl (Bzl) and tert-butyl (t-Bu) groups are commonly used to protect glutamic acid’s carboxyl moieties during sulfonylation. Post-synthesis, these groups are removed via:
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Acidic Hydrolysis : Hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) cleaves benzyl esters.
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Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) under H₂ gas selectively removes benzyl groups without affecting the sulfonamide.
Advanced Methodologies and Optimization
Microwave-Assisted Sulfonylation
Recent innovations employ microwave irradiation to accelerate sulfonylation. A typical protocol involves:
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Reagents : L-glutamic acid, phenylsulfonyl chloride, triethylamine (TEA) in DMF.
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Conditions : Microwave heating at 80°C for 10 minutes, achieving >85% yield.
Benefits :
-
Reduced Reaction Time : 10 minutes vs. 1.5 hours in conventional methods.
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Enhanced Purity : Minimal byproduct formation due to uniform heating.
Solvent and Base Screening
Optimal solvent-base combinations significantly impact yield and stereoselectivity:
Key Findings :
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Polar Aprotic Solvents : DMF and THF enhance sulfonyl chloride reactivity but require anhydrous conditions.
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Inorganic Bases : NaOH in water offers high yields but risks hydrolysis of sensitive functional groups.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Reactivity of the Sulfonamide Group
The phenylsulfonyl group confers stability against enzymatic degradation but allows selective transformations:
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Hydrolysis :
Under strongly acidic (e.g., HCl/EtOH) or basic (e.g., NaOH/HO) conditions, the sulfonamide bond can cleave to regenerate glutamic acid. This is rarely observed in physiological settings but relevant in synthetic deprotection . -
Radical Reactions :
Phenylsulfonyl groups participate in radical-mediated processes. For example, in the presence of N-fluorobenzenesulfonimide (NFSI), sulfonamides undergo fluorination or amination via single-electron transfer (SET) mechanisms .
Carboxylic Acid Reactivity
The two carboxylic acid groups in N-(phenylsulfonyl)glutamic acid retain typical reactivity:
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Esterification :
Reacts with alcohols (e.g., methanol, benzyl alcohol) under acidic (HSO) or coupling (DCC/DMAP) conditions to form mono- or diesters . -
Amidation :
Forms conjugates with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt), useful in peptide synthesis .
Table 2: Functionalization of Carboxylic Acid Moieties
| Reaction Type | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Esterification | MeOH/H | Methyl ester | Prodrug design | |
| Amidation | EDC/HOBt + RNH | Peptide conjugates | Bioactive derivatives |
Biological Interactions
This compound and analogs exhibit enzyme inhibition properties:
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Aldose Reductase (ALR2) Inhibition :
N-(Phenylsulfonyl) amino acids act as competitive inhibitors of ALR2, with IC values in the micromolar range. The sulfonamide group enhances binding affinity compared to benzoyl analogs . -
Metabolic Stability :
The phenylsulfonyl group reduces oxidative metabolism at the benzylic position, improving pharmacokinetic profiles compared to alkylsulfonyl derivatives .
Stability Under Physiological Conditions
Scientific Research Applications
Neuroprotective Properties
N-(Phenylsulfonyl)glutamic acid has been identified as a branched chain amino acid-dependent aminotransferase (BCAT) inhibitor. This mechanism is crucial in the treatment of neurodegenerative diseases, including:
- Alzheimer's Disease
- Parkinson's Disease
- Amyotrophic Lateral Sclerosis (ALS)
- Huntington's Disease
The compound's ability to inhibit BCAT can mitigate neuronal loss associated with conditions such as stroke and ischemia, making it a candidate for neuroprotective therapies .
Treatment of Neurological Disorders
Research indicates that this compound can be effective in treating various neurological disorders due to its action on excitatory amino acids. The compound acts as an antagonist to NMDA receptors, which are implicated in excitotoxicity—a process that can lead to neuronal damage and death. This property suggests its use in treating:
- Cerebral Ischemia
- Anxiety Disorders
- Chronic Pain Syndromes
- Diabetic Retinopathy
By blocking NMDA receptor activity, this compound may help prevent or reduce the severity of these conditions .
Pharmaceutical Formulations
The compound is often included in pharmaceutical compositions aimed at enhancing cognitive function and preventing opiate tolerance and withdrawal symptoms. Its formulation typically involves combining this compound with a pharmaceutically acceptable carrier, allowing for effective delivery and absorption in clinical settings .
Table 1: Summary of Applications and Effects
| Application | Mechanism of Action | Potential Benefits |
|---|---|---|
| Alzheimer's Disease | Inhibition of BCAT | Neuroprotection, cognitive enhancement |
| Parkinson's Disease | NMDA receptor antagonism | Reduction of motor symptoms |
| Chronic Pain | Modulation of excitatory neurotransmission | Pain relief |
| Diabetic Retinopathy | Prevention of glutamate-induced damage | Preservation of retinal health |
Case Study Insights:
- A study demonstrated that administration of this compound led to improved outcomes in models of cerebral ischemia, highlighting its potential as a therapeutic agent for stroke patients.
- Another research project focused on diabetic retinopathy showed that the compound could prevent ganglion cell loss associated with elevated glutamate levels, suggesting its application in early-stage diabetic conditions .
Mechanism of Action
The mechanism of action of N-(Phenylsulfonyl)glutamic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can modulate the activity of enzymes and receptors, influencing various biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular differences among N-(Phenylsulfonyl)glutamic acid and related compounds:
Research Findings
- Fermentation Studies: N-Acetyl-glutamine accumulates during glutamic acid fermentation under specific conditions, suggesting that acetylation protects the amino group from degradation .
Neurochemical Interactions :
- Glutamic acid derivatives with bulky substituents (e.g., sulfonyl groups) may interfere with NMDA receptor signaling, as seen in studies where NMDA receptor antagonists like MK-801 reduced depressive behaviors in stress models .
Biological Activity
N-(Phenylsulfonyl)glutamic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a phenylsulfonyl group attached to the glutamic acid backbone. This structure enhances its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, a derivative synthesized from phenylalanine exhibited significant activity against various pathogens:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Biofilm Inhibitory Concentration (MBIC) |
|---|---|---|---|
| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid | E. coli ATCC 25922 | 28.1 µg/mL | 225 µg/mL |
| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid | C. albicans 128 | 14 µg/mL | 112.5 µg/mL |
| 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | S. epidermidis 756 | 56.2 µg/mL | 56.2 µg/mL |
These findings suggest that the presence of the phenylsulfonyl group significantly contributes to the antimicrobial properties of the compound .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and modulate receptor activity. For example, compounds derived from glutamic acid have been shown to interact with glutamate receptors, which are crucial in neurobiology and cancer biology. The inhibition of these receptors can lead to reduced cell proliferation in neoplastic cells .
Case Studies
- Antibacterial Activity : A study reported that a derivative of this compound demonstrated potent antibacterial activity at concentrations that did not cause hemolysis, indicating its potential for therapeutic use without significant side effects .
- Antifungal Properties : Another investigation focused on the antifungal efficacy against C. albicans, revealing that specific derivatives could inhibit biofilm formation, a critical factor in fungal infections .
- Inhibition of Glutamate Decarboxylase : Research involving fluorinated analogs showed that compounds similar to this compound could inhibit glutamate decarboxylase, thereby affecting neurotransmitter levels and potentially offering therapeutic avenues for neurological disorders .
Pharmacokinetic Profile
In silico studies suggest that derivatives of this compound possess favorable pharmacokinetic properties, including good absorption and distribution profiles. This is essential for their potential development into therapeutic agents .
Q & A
Q. What are the established synthetic routes for N-(Phenylsulfonyl)glutamic acid, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via sulfonylation of glutamic acid using phenylsulfonyl chloride. Key steps include:
- Acylation : React L-glutamic acid with phenylsulfonyl chloride in an alkaline aqueous medium (pH 8–10) at 0–5°C to minimize side reactions .
- Purification : Use recrystallization from ethanol/water mixtures to isolate the product. Yield optimization (~65–75%) requires strict pH control and stoichiometric excess of phenylsulfonyl chloride (1.2–1.5 equivalents) .
- Characterization : Confirm structure via -NMR (e.g., sulfonyl proton resonance at δ 3.1–3.3 ppm) and FT-IR (S=O stretching at 1170–1350 cm) .
Q. How is the structural integrity of this compound validated in experimental settings?
- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy :
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources to prevent decomposition .
Advanced Research Questions
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
- Impurity Profiling : Common impurities include unreacted phenylsulfonyl chloride and hydrolyzed byproducts (e.g., glutamic acid). Use LC-MS/MS with MRM (multiple reaction monitoring) for selective detection (e.g., transition m/z 342 → 298 for the parent ion) .
- Derivatization : Enhance detection sensitivity by converting the compound to its methyl ester with BF-methanol, followed by GC-MS analysis .
Q. How does thermal stability impact the storage and application of this compound in long-term studies?
Q. What mechanistic insights exist into the biological activity of this compound, particularly in enzyme inhibition?
- Glutamate Analogue : Acts as a competitive inhibitor of glutamate decarboxylase (Ki = 12 µM) by mimicking the transition state of the substrate. Validate via enzyme kinetics (Lineweaver-Burk plots) .
- Structural Modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., nitro) to enhance binding affinity. Computational docking (AutoDock Vina) predicts improved ΔG values (-9.2 kcal/mol vs. -7.8 kcal/mol for the parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
